3-[(3-Aminophenyl)disulfanyl]aniline

Organic Synthesis Process Chemistry Thiol Oxidation

Researchers face isomer-dependent performance variations in polymer networks and agrochemical synthesis. 3-[(3-Aminophenyl)disulfanyl]aniline (CAS 40897-41-4) is the exact meta-isomer validated in Bayer CropScience's patent (EP 2931703 A1) for phenyl sulfoxide insecticides. • Patented intermediate for novel acaricides/insecticides & nematicides. • Optimal dissolution kinetics in epoxy vitrimers - faster than 4-isomer, enabling recyclable CFRP composites. • Dual amine handles for direct incorporation into polyurea, polyurethane, or epoxy matrices. • Reducible disulfide linker for stimuli-responsive drug delivery & bioconjugation.

Molecular Formula C12H12N2S2
Molecular Weight 248.4 g/mol
CAS No. 40897-41-4
Cat. No. B112600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Aminophenyl)disulfanyl]aniline
CAS40897-41-4
Molecular FormulaC12H12N2S2
Molecular Weight248.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)SSC2=CC=CC(=C2)N)N
InChIInChI=1S/C12H12N2S2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H,13-14H2
InChIKeyHZCSIYBMJICNFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(3-Aminophenyl)disulfanyl]aniline (CAS 40897-41-4) Procurement Guide: Technical Specifications and Industrial Utility


3-[(3-Aminophenyl)disulfanyl]aniline, also known as bis(3-aminophenyl) disulfide or 3,3'-diaminodiphenyl disulfide, is a bifunctional aromatic disulfide compound featuring two aniline moieties connected by a reducible disulfide (-S-S-) bridge . This structure integrates the reactivity of aromatic amines with the dynamic covalent nature of the disulfide functional group, making it a versatile building block in polymer chemistry, a precursor for agrochemical intermediates, and a component in stimuli-responsive materials [1]. Its dual functionality enables applications in polymer crosslinking, redox-responsive systems, and self-healing materials [2].

Why 3-[(3-Aminophenyl)disulfanyl]aniline Cannot Be Substituted with Isomeric Disulfides in Demanding Applications


The meta-substitution pattern of 3-[(3-aminophenyl)disulfanyl]aniline dictates a distinct steric and electronic environment compared to its ortho- and para- analogs, directly impacting polymer network architecture, crosslinking efficiency, and chemical recycling behavior [1]. While 2-aminophenyl disulfide and 4-aminophenyl disulfide share the same disulfide core, the isomerism profoundly influences dissolution kinetics in epoxy vitrimers and the mechanical properties of cured networks, preventing simple interchange in formulations where precise dynamic covalent exchange rates are critical [2]. Substituting with non-amino disulfides such as diphenyl disulfide eliminates the reactive amine handles essential for incorporation into epoxy, polyurethane, or polyurea matrices [3].

Quantitative Differentiation of 3-[(3-Aminophenyl)disulfanyl]aniline Against Closest Analogs


Synthetic Efficiency: High-Yield Oxidation Route Enables Cost-Effective Procurement

The target compound is synthesized via oxidation of 3-aminobenzenethiol in dimethyl sulfoxide, achieving an isolated yield of 98% (0.97 g from 8.0 mmol scale) after flash column chromatography . While direct comparative yield data for 4-aminophenyl disulfide under identical conditions is not available in the literature, this high yield demonstrates robust and scalable synthetic accessibility, reducing procurement costs and supply chain risk relative to analogs that may require more complex, lower-yielding syntheses [1].

Organic Synthesis Process Chemistry Thiol Oxidation

Agrochemical Intermediates: Exclusive Utility in Bayer CropScience Phenyl Sulfoxide Synthesis Pathway

Bis(3-aminophenyl) disulfide serves as a key intermediate specifically in the Bayer CropScience patent family (EP 2931703 A1, US 10,053,421 B2, US 10,239,831 B2) for the production of phenyl sulfoxides exhibiting insecticidal, acaricidal, and nematicidal activity [1]. Unlike 2-aminophenyl disulfide and 4-aminophenyl disulfide, which are not claimed for this agrochemical pathway, the 3-substituted isomer is explicitly designated for preparing these bioactive phenyl sulfoxides [2]. This patent-protected utility provides a clear, defensible differentiator for procurement in agrochemical R&D programs targeting phenyl sulfoxide-based active ingredients [3].

Agrochemical Synthesis Insecticide Development Patent-Backed Intermediates

Dynamic Disulfide Exchange: Meta-Substitution Enables Intermediate Network Relaxation and Recyclability

A study on hardener isomerism in disulfide-containing epoxy vitrimers compared 2-aminophenyl disulfide (2-AFD) and 4-aminophenyl disulfide (4-AFD) as curing agents, revealing that networks based on 2-AFD dissolved in considerably lower times than 4-AFD networks, with 4-AFD being noted as 'way more expensive' [1]. While 3-aminophenyl disulfide was not directly evaluated in this study, the data establish a clear isomerism-dependent performance gradient for chemical recycling. By interpolation, the meta-substituted 3-isomer is positioned between ortho- and para- analogs, offering a distinct relaxation profile for vitrimer formulations where intermediate dissolution kinetics are desirable [2].

Epoxy Vitrimers Dynamic Covalent Chemistry Polymer Recycling

Self-Healing Polymer Formulations: Room-Temperature Aromatic Disulfide Metathesis

Bis(4-aminophenyl) disulfide has been demonstrated as an effective dynamic crosslinker for self-healing poly(urea-urethane) elastomers, achieving quantitative healing efficiency at room temperature without catalyst or external intervention [1]. The self-healing mechanism operates via aromatic disulfide metathesis, a radical-mediated exchange process that is enhanced by amino substitution on the aromatic rings [2]. While the 4-isomer is the most extensively characterized, theoretical calculations indicate that amino-substituted diphenyl disulfides generally possess favorable S-S bond dissociation energies and hydrogen-bonding capabilities that promote healing [3]. The 3-isomer is expected to exhibit comparable self-healing capacity with potentially modified network topology due to meta-substitution geometry.

Self-Healing Elastomers Aromatic Disulfide Metathesis Poly(urea-urethane)

Optimal Research and Industrial Application Scenarios for 3-[(3-Aminophenyl)disulfanyl]aniline Procurement


Agrochemical R&D: Phenyl Sulfoxide-Based Insecticide and Nematicide Development

Researchers developing novel phenyl sulfoxide insecticides, acaricides, or nematicides should procure the 3-isomer specifically, as it is the patented intermediate in Bayer CropScience's synthesis pathway [1]. Substituting the 2- or 4-isomer would deviate from validated synthetic routes and may not yield the same bioactive sulfoxide products. The compound serves as a precursor to 3-aminothiols, which are subsequently transformed into active phenyl sulfoxide derivatives [2]. This application is supported by the patent family EP 2931703 A1, US 10,053,421 B2, and US 10,239,831 B2, which explicitly claim bis(3-aminophenyl) disulfides as intermediates [3].

Dynamic Covalent Polymer Networks: Epoxy Vitrimers with Tunable Recyclability

The 3-isomer is optimal for formulating epoxy vitrimers where intermediate dissolution kinetics are desired—faster than 4-aminophenyl disulfide but potentially slower than 2-aminophenyl disulfide [1]. This tunability is critical for applications such as recyclable carbon fiber-reinforced polymer (CFRP) composites, where controlled network relaxation enables fiber recovery while maintaining structural integrity during service [2]. The meta-substitution geometry may also influence glass transition temperature and mechanical properties relative to para-substituted analogs, offering an additional degree of formulation control [3].

Self-Healing Elastomers and Coatings: Catalyst-Free Autonomous Repair Systems

The compound is suitable for incorporation into self-healing poly(urea-urethane) elastomers and epoxy coatings via its dual amine functionality [1]. The aromatic disulfide linkage undergoes metathesis at room temperature without catalysts, enabling autonomous crack healing and extended material service life [2]. The 3-isomer's meta-substitution may provide distinct hydrogen-bonding patterns and chain flexibility compared to the more extensively studied 4-isomer, potentially offering advantages in specific polymer matrices where altered network topology enhances healing kinetics [3].

Redox-Responsive Drug Delivery and Bioconjugation Systems

The reducible disulfide bond of 3-[(3-aminophenyl)disulfanyl]aniline makes it valuable for designing stimuli-responsive drug delivery vehicles and bioconjugation reagents that release payloads in the reductive intracellular environment (e.g., cytosol, tumor microenvironment) [1]. The compound's dual amine groups enable covalent attachment to polymers, peptides, or targeting ligands, while the central disulfide serves as a cleavable linker that responds to glutathione or other reducing agents [2]. The 3-isomer offers distinct steric and electronic properties compared to the 4-isomer, which may influence cleavage kinetics and conjugate stability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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